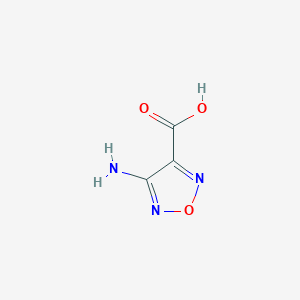
2-Amino-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile, also known as MP-10, is a chemical compound that has been studied extensively for its potential therapeutic applications. MP-10 belongs to the family of pyridine derivatives and has been shown to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-Amino-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 2-Amino-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
2-Amino-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. 2-Amino-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile has also been shown to inhibit the growth and proliferation of cancer cells. In addition, 2-Amino-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
2-Amino-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. 2-Amino-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile also exhibits a range of biochemical and physiological effects, making it a versatile compound for studying various biological processes. However, one limitation of 2-Amino-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for 2-Amino-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile research. One area of interest is the development of 2-Amino-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile derivatives with improved pharmacological properties. Another area of interest is the study of 2-Amino-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-Amino-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-Amino-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile involves the reaction of 4-methoxybenzaldehyde with 2-phenylacetonitrile in the presence of ammonium acetate and acetic acid to form 2-amino-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile. The reaction is carried out under reflux conditions for several hours and the resulting product is purified by recrystallization.
Applications De Recherche Scientifique
2-Amino-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. 2-Amino-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile has also been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Numéro CAS |
111253-25-9 |
|---|---|
Nom du produit |
2-Amino-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile |
Formule moléculaire |
C19H15N3O |
Poids moléculaire |
301.3 g/mol |
Nom IUPAC |
2-amino-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C19H15N3O/c1-23-15-9-7-14(8-10-15)18-11-16(13-5-3-2-4-6-13)17(12-20)19(21)22-18/h2-11H,1H3,(H2,21,22) |
Clé InChI |
DDIVVCFYDLQKQB-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3)C#N)N |
SMILES canonique |
COC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3)C#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-4-methylsulfanyl-butyric acid](/img/structure/B187991.png)

![6-(3-Fluorophenyl)-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B187995.png)
![N-[2-(azepane-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide](/img/structure/B187996.png)

